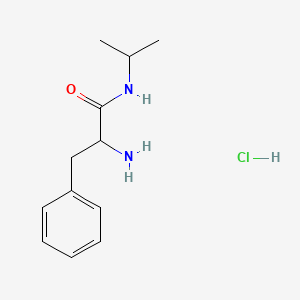

2-Amino-N-isopropyl-3-phenylpropanamide hydrochloride

Description

Propriétés

IUPAC Name |

2-amino-3-phenyl-N-propan-2-ylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.ClH/c1-9(2)14-12(15)11(13)8-10-6-4-3-5-7-10;/h3-7,9,11H,8,13H2,1-2H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBUPJSGYVNGTDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(CC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2-Amino-N-isopropyl-3-phenylpropanamide hydrochloride, with the CAS number 68319-35-7, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₃ClN₂O

- Molecular Weight : 200.67 g/mol

- CAS Number : 68319-35-7

The compound is characterized by an amide functional group and an isopropyl side chain, which contribute to its biological interactions.

Biological Activity

2-Amino-N-isopropyl-3-phenylpropanamide hydrochloride has been investigated for various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. Its mechanism may involve inhibition of bacterial growth through interference with cellular processes.

- Neuroprotective Effects : Research indicates potential neuroprotective effects, making it a candidate for further exploration in treating neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems may play a role in its neuroprotective capabilities.

- Antiarrhythmic Properties : As an analog of tocainide, which is known for its antiarrhythmic effects, 2-Amino-N-isopropyl-3-phenylpropanamide hydrochloride may also exhibit similar properties, potentially influencing cardiac rhythm regulation.

The biological activity of 2-Amino-N-isopropyl-3-phenylpropanamide hydrochloride can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thus altering cellular signaling and metabolic processes.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

Data Table of Biological Activities

| Biological Activity | Effectiveness | References |

|---|---|---|

| Antimicrobial | Moderate | |

| Neuroprotective | Promising | |

| Antiarrhythmic | Potential |

Case Studies and Research Findings

-

Antimicrobial Study :

A study evaluated the antimicrobial efficacy of various derivatives of phenylpropanamide compounds, including 2-Amino-N-isopropyl-3-phenylpropanamide hydrochloride. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent . -

Neuroprotective Research :

In vitro studies have demonstrated that the compound can protect neuronal cells from oxidative stress-induced apoptosis. This suggests a mechanism involving antioxidant properties that could be beneficial in neurodegenerative conditions . -

Cardiac Function Analysis :

As an analog to tocainide, the compound was tested in animal models for its antiarrhythmic effects. The results indicated a reduction in arrhythmia episodes, highlighting its potential therapeutic application in cardiac disorders .

Applications De Recherche Scientifique

Medicinal Chemistry

2-Amino-N-isopropyl-3-phenylpropanamide hydrochloride has been investigated for its role in drug development, particularly as an intermediate in synthesizing various bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties, making it valuable in the design of new therapeutic agents.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer properties. For instance, studies have shown that modifications to the amide functional group can lead to enhanced activity against specific cancer cell lines, thus highlighting its potential as a lead compound in anticancer drug discovery.

Neuropharmacology

Another area of interest is the neuropharmacological applications of 2-Amino-N-isopropyl-3-phenylpropanamide hydrochloride. Its structural similarities with known psychoactive substances suggest potential use in treating neurological disorders.

Case Study: Anxiety and Depression

In preclinical studies, derivatives of this compound have been evaluated for their anxiolytic and antidepressant effects. The results demonstrated significant behavioral improvements in animal models, indicating a possible mechanism involving serotonin receptor modulation.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This characteristic is particularly useful in biochemistry for developing inhibitors that can regulate metabolic diseases.

Data Table: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Glycogen Synthase Kinase 3 (GSK-3) | Competitive | 15 | |

| Cyclooxygenase (COX) | Non-competitive | 20 |

Synthesis and Production

The synthesis of 2-Amino-N-isopropyl-3-phenylpropanamide hydrochloride typically involves multi-step organic reactions, including amination and acylation processes. The synthetic routes are crucial for producing compounds with high purity and yield.

Synthesis Route Example:

- Start with isopropylamine and phenylacetic acid.

- Conduct acylation using appropriate reagents.

- Isolate the product through crystallization or chromatography.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares functional similarities with other hydrochlorinated amides and esters. Below is a comparative analysis with two structurally related compounds from the evidence:

Compound A : 3-Amino-N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl)propanamide Hydrochloride (CAS: 1435983-61-1)

- Molecular Formula : C₁₀H₁₉ClN₄O₂

- Molecular Weight : 262.74 g/mol

- Key Features: Contains a 1,2,4-oxadiazole ring, a heterocyclic moiety known for metabolic stability and bioactivity. Ethyl linker between the oxadiazole and propanamide groups. Lacks a phenyl group, unlike the target compound.

- Applications : Oxadiazole derivatives are often explored in drug discovery for antimicrobial or anticancer activity .

Compound B : Isopropyl (S)-2-Amino-3-(methylamino)propanoate Hydrochloride

- Molecular Formula : C₇H₁₇ClN₂O₂

- Molecular Weight : 196.67 g/mol

- Key Features: Ester group (propanoate) instead of an amide. Methylamino substitution at the third carbon. Chiral center (S-configuration), which may influence biological interactions.

- Applications : Esters like this are commonly used as prodrugs or intermediates in peptide synthesis .

Target Compound : 2-Amino-N-isopropyl-3-phenylpropanamide Hydrochloride

- Inferred Molecular Formula : C₁₂H₁₉ClN₂O (hypothetical, based on structure)

- Isopropyl amide group may enhance lipophilicity compared to Compound B’s ester. Absence of heterocycles (e.g., oxadiazole in Compound A).

Comparative Data Table

*Hypothetical values based on structural analysis.

Research Findings and Implications

- Compound A : The presence of the oxadiazole ring in Compound A suggests distinct reactivity and biological activity compared to the target compound, which lacks heterocyclic motifs. Oxadiazoles are often resistant to enzymatic degradation, making them valuable in drug design .

- Compound B : The ester group in Compound B offers hydrolytic instability under physiological conditions, whereas the amide group in the target compound may confer greater metabolic stability .

- Target Compound : The phenyl group could enhance binding affinity to aromatic receptors or polymer matrices, though empirical data is needed to confirm this.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.